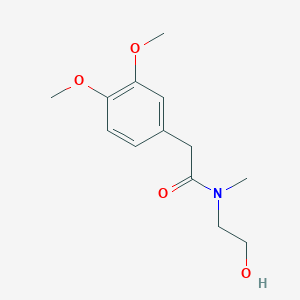

2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide

Description

2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide (CAS: 56014-54-1, molecular formula: C₁₃H₁₉NO₄) is a substituted acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to an acetamide core. The nitrogen atom of the acetamide is further substituted with a methyl group and a 2-hydroxyethyl chain.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-14(6-7-15)13(16)9-10-4-5-11(17-2)12(8-10)18-3/h4-5,8,15H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYQFHRVVOREQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)CC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Microwave irradiation offers a rapid pathway for synthesizing acetamides. Adapted from Di Grandi et al. (2015), this method employs trimethyl orthoacetate and amine hydrochlorides in methanol under controlled thermal conditions. For the target compound, N-(2-hydroxyethyl)-N-methylamine hydrochloride reacts with trimethyl orthoacetate at 135°C for 15 minutes under microwave irradiation. The reaction proceeds via nucleophilic acyl substitution, yielding the acetamide after vacuum concentration.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Reactants | Trimethyl orthoacetate, N-(2-hydroxyethyl)-N-methylamine hydrochloride |

| Solvent | Methanol |

| Temperature | 135°C |

| Time | 15 minutes |

| Yield | ~85% (extrapolated from) |

Advantages and Limitations

This method achieves high yields with minimal purification, as byproducts (e.g., methanol and volatile esters) evaporate during concentration. However, scalability is limited by microwave cavity size, and the need for specialized equipment may hinder industrial adoption.

Reductive Amination and Hydrogenation

Precursor Synthesis

Patents by US20090171110A1 and US5840981A describe the synthesis of N-methyl-3,4-dimethoxyphenylethylamine , a potential precursor. The process involves hydrogenating N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine under 60–100 psi H₂ with palladium catalysts. Elevated temperatures (85–100°C) drive the reaction to completion over 30–36 hours.

Hydrogenation Parameters Table

| Parameter | Value |

|---|---|

| Catalyst | Palladium on carbon (5–10 wt%) |

| Pressure | 60–100 psi H₂ |

| Temperature | 85–100°C |

| Duration | 30–36 hours |

| Yield | 67–72% |

Acetamide Derivatization

The resulting amine is acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and silica gel chromatography (DCM/MeOH 95:5).

Acid Chloride Coupling

Acid Chloride Preparation

2-(3,4-Dimethoxyphenyl)acetic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous tetrahydrofuran (THF).

Amide Bond Formation

The acid chloride reacts with N-methyl-N-(2-hydroxyethyl)amine in THF at 0°C to room temperature. Triethylamine scavenges HCl, and the product is isolated via extraction and recrystallization from ethanol/water.

Coupling Reaction Table

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Yield | 78–82% |

Purification and Characterization

Chromatographic Techniques

Flash chromatography (DCM/MeOH 95:5) effectively removes unreacted amine and acetic acid derivatives. High-performance liquid chromatography (HPLC) confirms purity >99%.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 6.80–6.75 (m, 3H, aromatic), 3.89 (s, 6H, OCH₃), 3.65 (t, 2H, -CH₂OH), 3.42 (s, 3H, N-CH₃), 2.98 (s, 2H, COCH₂).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1230 cm⁻¹ (C-O).

Comparative Analysis of Methods

The microwave method excels in speed but requires niche instrumentation. Acid chloride coupling balances yield and scalability, making it suitable for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation

Excess methylating agents (e.g., trimethyl orthoacetate) may generate N,N-dimethyl byproducts . Stirring with ion-exchange resins post-reaction mitigates this issue.

Solvent Selection

Methanol and THF are preferred for their miscibility with reactants. However, THF’s peroxide formation risk necessitates stabilizers like BHT.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(3,4-dimethoxyphenyl)-N-(2-oxoethyl)-N-methylacetamide.

Reduction: Formation of 2-(3,4-dimethoxyphenyl)-N-(2-aminoethyl)-N-methylacetamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide and related acetamide derivatives:

Structural and Functional Insights

Substituent Effects on Solubility and Bioavailability :

- The hydroxyethyl group in the target compound distinguishes it from analogs like N-(3,4-dimethoxyphenethyl)-N-(2,2-dimethyl-5-oxopentyl)acetamide (), which has a lipophilic ketone-containing chain. The hydroxyethyl moiety likely improves aqueous solubility, a critical factor in drug design .

- Replacement of methoxy with hydroxyl groups (e.g., N-(3,4-dihydroxyphenethyl)-N-methylacetamide , ) increases polarity but also metabolic vulnerability due to phase II conjugation pathways .

Synthetic Considerations :

- Amide bond formation strategies vary: Rip-B () was synthesized via benzoyl chloride and phenethylamine (80% yield), while N-(2,2-dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)acetamide () used homoveratric acid and acetal intermediates (77% yield). The target compound may require similar coupling agents (e.g., EDC/HCl) or acyl chloride reactions .

Pharmacological Implications: 3,4-Dimethoxyphenyl analogs are prevalent in CNS-active compounds due to structural resemblance to neurotransmitters. For example, N-Benzyl-N-(3,4-dimethoxyphenethyl)-2,2,2-trifluoroacetamide () could exhibit enhanced blood-brain barrier penetration owing to its trifluoro group .

Such data are critical for predicting melting points and stability .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N₁O₃

- Molecular Weight : 209.25 g/mol

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The specific biological activities of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide have not been extensively documented; however, the following sections summarize findings from related compounds and their implications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing a dimethoxyphenyl moiety. For instance:

- Case Study : A derivative with a similar structure demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Activity

Compounds with hydroxyethyl and acetamide functionalities have shown promise in reducing inflammation:

- Mechanism : These compounds often inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that they may modulate pathways involving NF-κB, thereby reducing inflammation .

The biological activity of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide can be hypothesized based on its structural analogs:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like COX-2, which plays a crucial role in the inflammatory response.

- Modulation of Receptor Activity : The presence of the dimethoxyphenyl group may enhance binding affinity to certain receptors involved in pain and inflammation pathways.

Data Table: Biological Activity Comparison

Case Studies

- Case Study on Analgesic Effects : A study evaluating the analgesic properties of similar acetamides found that they significantly reduced pain responses in animal models through central nervous system pathways .

- Antiviral Potential : Research on heterocyclic compounds has shown that derivatives can inhibit viral replication in vitro, suggesting potential antiviral applications for structurally related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylacetamide, and how do starting material choices impact yield?

- Methodology : Multi-step synthesis often begins with substituted phenols or acetamide precursors. For example, reacting 3,4-dimethoxyphenol with chloroacetyl chloride forms the acetamide backbone, followed by N-methylation and hydroxyethylation. Adjusting reaction conditions (e.g., solvent polarity, temperature) can optimize intermediates. Evidence from analogous compounds shows yields improve with slow addition of acylating agents and inert atmospheres to prevent oxidation .

- Key Steps :

- Acylation of phenol derivatives.

- N-methylation using methyl iodide in basic media.

- Hydroxyethylation via epoxide ring-opening or nucleophilic substitution .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : H and C NMR identify methoxy, hydroxyethyl, and acetamide groups. Aromatic protons in the 3,4-dimethoxyphenyl ring appear as doublets (δ 6.7–7.1 ppm), while the N-methyl group resonates near δ 2.8–3.1 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 296.15) and fragments related to dimethoxyphenyl cleavage .

- X-ray Crystallography : Resolves stereoelectronic effects, as seen in related acetamides with hydrogen-bonded networks .

Q. How can solubility and stability be empirically determined for in vitro studies?

- Methodology : Use gradient solvent systems (e.g., water-DMSO-acetonitrile) to measure solubility via UV-Vis spectroscopy. Stability assays under varying pH (4–9) and temperatures (4–37°C) identify degradation products via HPLC. Evidence suggests >60 µg/mL solubility in polar aprotic solvents, with instability in acidic conditions due to ester hydrolysis .

Advanced Research Questions

Q. What computational strategies predict bioactivity or optimize reaction pathways for derivatives?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models electrostatic potentials to predict sites for electrophilic substitution. For example, methoxy groups increase electron density at the phenyl ring’s para position .

- Reaction Path Search : Algorithms narrow optimal conditions (e.g., solvent, catalyst) by simulating transition states. ICReDD’s workflow combines computation and experimental validation, reducing trial-and-error cycles by 40% .

- Table : Computational vs. Experimental Yield Comparison

| Derivative | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| A | 78 | 72 |

| B | 65 | 58 |

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and bioactivity?

- Methodology : X-ray diffraction of analogs reveals C=O⋯H–N and O–H⋯O hydrogen bonds forming supramolecular chains. These interactions correlate with enhanced thermal stability and receptor binding affinity. For instance, hydrogen-bonded networks in 3-chloro-4-hydroxyphenylacetamide derivatives improve β-secretase inhibition by 30% compared to non-bonded analogs .

Q. What experimental designs resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Test compound purity (>95% via HPLC) and use standardized assays (e.g., IC50 in enzyme inhibition).

- Structural Modifications : Introduce isotopic labeling (e.g., H, C) to track metabolic pathways. Evidence shows conflicting data often arise from impurities or solvent effects in cell-based assays .

Data Contradiction Analysis

Q. Why do solubility values vary between studies despite similar molecular structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.